[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine
CAS No.: 898650-46-9
Cat. No.: VC21366568
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 898650-46-9 |
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Molecular Formula | C16H20N2O3S |
Molecular Weight | 320.4g/mol |
IUPAC Name | 3-methyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3 |
Standard InChI Key | DEHMMTPFINRXPB-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Introduction
Structural Properties
Molecular Structure
(3-Methyl-4-propoxyphenyl)sulfonylamine features a sulfonamide core (-SO₂NH-) that bridges two distinct aromatic regions. The first region consists of a benzene ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position. The second region comprises a pyridine ring connected to the sulfonamide nitrogen through a methylene bridge. This structure bears similarity to 1-(3-Methyl-4-propoxyphenyl)sulfonylpiperidine, but replaces the piperidine ring with a 3-pyridylmethyl group .
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted for (3-Methyl-4-propoxyphenyl)sulfonylamine:
Comparisons with Related Compounds
The compound can be compared with structurally related molecules to better understand its properties:
The 3-methyl-4-propoxyphenyl moiety shared with the piperidine analog suggests similar lipophilicity and membrane permeability characteristics, while the pyridylmethyl group likely contributes to different hydrogen bonding capabilities compared to the piperidine ring .
Chemical Properties and Reactivity
Functional Groups
(3-Methyl-4-propoxyphenyl)sulfonylamine contains several functional groups that define its chemical behavior:
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Sulfonamide (-SO₂NH-): Acts as a weak acid due to the electron-withdrawing effect of the sulfonyl group, with potential hydrogen bond donor capability.
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Propoxy ether (-OCH₂CH₂CH₃): Provides lipophilicity and acts as a hydrogen bond acceptor.
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Pyridine ring: Contains a basic nitrogen that can participate in hydrogen bonding, coordinate with metals, or undergo protonation.
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Methyl group: Contributes to electron density on the aromatic ring through inductive effects.
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Aromatic rings: Can participate in π-π stacking interactions and undergo aromatic substitution reactions.
Stability and Degradation
The stability of (3-Methyl-4-propoxyphenyl)sulfonylamine can be assessed based on its structural components:
Synthesis and Production
Synthetic Approach | Key Reagents | Reaction Conditions | Advantages |
---|---|---|---|
Direct Sulfonylation | 3-Methyl-4-propoxybenzene sulfonyl chloride + 3-pyridylmethylamine | Base (TEA or pyridine), THF or DCM, 0-25°C | Simple, direct approach |
Copper-Catalyzed Coupling | 3-Methyl-4-propoxybenzene sulfinic acid + 3-pyridylmethyl halide | Cu catalyst, ligand, base, solvent | Milder conditions, potentially higher selectivity |
Propoxylation of Precursor | 3-Methyl-4-hydroxyphenyl sulfonamide derivative + propyl halide | Base (K₂CO₃), DMF or acetone, heat | Allows late-stage modification |
Purification Methods
Purification of (3-Methyl-4-propoxyphenyl)sulfonylamine would likely involve:
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Recrystallization: From appropriate solvent systems such as ethanol/water, ethyl acetate/hexanes, or THF/diethyl ether.
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Column Chromatography: Using silica gel with gradient elution (e.g., hexanes/ethyl acetate or DCM/methanol).
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Preparative HPLC: For higher purity requirements, particularly for research or pharmaceutical applications.
Quality Control
Quality control for (3-Methyl-4-propoxyphenyl)sulfonylamine would typically include:
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Structural Confirmation: Using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
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Purity Assessment: Through HPLC analysis, melting point determination, and elemental analysis.
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Physical Property Verification: Including solubility testing and appearance evaluation.
Applications and Uses
Current Applications
Based on structural features shared with known compounds, (3-Methyl-4-propoxyphenyl)sulfonylamine may have potential applications in:
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Medicinal Chemistry: The sulfonamide functionality has historical significance in antimicrobial, diuretic, and other therapeutic applications. The combination with a pyridyl group could provide interesting pharmacological properties.
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Coordination Chemistry: The pyridine nitrogen provides a coordination site for transition metals, potentially useful in catalysis or material science .
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Chemical Synthesis: As an intermediate in the preparation of more complex molecules containing sulfonamide linkages.
Future Research Directions
Research Gaps
Several areas require further investigation:
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Comprehensive Physicochemical Characterization: Experimental determination of physical properties, solubility parameters, and stability under various conditions.
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Biological Activity Screening: Systematic evaluation of potential pharmacological activities, including enzyme inhibition, receptor binding, and antimicrobial effects.
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Structure-Activity Relationship Studies: Exploration of related compounds with modifications to key structural elements to optimize desired properties.
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Coordination Chemistry: Investigation of metal-binding properties and potential applications in catalysis.
Emerging Applications
Potential future applications warranting exploration include:
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Targeted Drug Delivery Systems: Utilizing the compound's binding properties for selective targeting of biological structures.
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Photochemical Applications: Investigation of photophysical properties and potential applications in imaging or photodynamic therapy.
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Advanced Materials: Exploration of self-assembly properties and potential use in supramolecular chemistry.
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Green Chemistry Catalysis: Development of catalytic systems leveraging the compound's coordination capabilities for environmentally friendly chemical processes.
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